molecular formula C21H13ClFN3OS2 B5188324 N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-fluorobenzamide CAS No. 428445-41-4

N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-fluorobenzamide

Cat. No.: B5188324
CAS No.: 428445-41-4
M. Wt: 441.9 g/mol
InChI Key: ZOCLIDJAEXWFPU-UHFFFAOYSA-N
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Description

N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a chlorophenyl group, and a fluorobenzamide moiety, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-chloronitrobenzene and a suitable nucleophile.

    Coupling with Fluorobenzamide: The final step involves coupling the synthesized benzothiazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-fluorobenzamide is unique due to its combination of a benzothiazole ring, chlorophenyl group, and fluorobenzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClFN3OS2/c22-15-10-7-13(20-24-16-3-1-2-4-18(16)29-20)11-17(15)25-21(28)26-19(27)12-5-8-14(23)9-6-12/h1-11H,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCLIDJAEXWFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)NC(=S)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367634
Record name STK027434
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428445-41-4
Record name NSC727713
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727713
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK027434
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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